An In-depth Technical Guide to 2-Amino-5-morpholinobenzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-Amino-5-morpholinobenzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-morpholinobenzamide, a substituted benzamide featuring a morpholine moiety. While this compound is available commercially as a research chemical, detailed characterization and application data in peer-reviewed literature remains scarce. This document, therefore, serves as a foundational resource, consolidating fundamental properties with projected data based on analogous structures. It is designed to equip researchers and drug development professionals with the necessary information to initiate studies on this molecule. We will explore its chemical identity, propose a viable synthetic pathway, predict its spectroscopic characteristics, and discuss its potential as a scaffold in medicinal chemistry, particularly in the context of kinase and histone deacetylase (HDAC) inhibition.
Introduction and Chemical Identity
2-Amino-5-morpholinobenzamide belongs to the 2-aminobenzamide class of compounds, which are recognized as "privileged structures" in medicinal chemistry. The 2-aminobenzamide core is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and muscle relaxants. The addition of a morpholine ring at the 5-position is significant; the morpholine heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. Given the therapeutic relevance of both the 2-aminobenzamide scaffold and the morpholine moiety, 2-Amino-5-morpholinobenzamide represents a molecule of considerable interest for further investigation.
Core Properties
The fundamental physicochemical properties of 2-Amino-5-morpholinobenzamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1N2CCOCC2)C(=O)N)N | [1] |
| InChI Key | SGEFKGVHJBBMBY-UHFFFAOYSA-N | [1] |
| Appearance | Solid (predicted) | [1] |
| CAS Number | 1206675-49-7 (representative) |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach to the synthesis of 2-Amino-5-morpholinobenzamide would involve the reaction of 5-morpholinoisatoic anhydride with ammonia. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields associated with the ring-opening of isatoic anhydrides by nucleophiles.
Caption: Proposed synthesis of 2-Amino-5-morpholinobenzamide.
Experimental Protocol (Hypothetical)
This protocol is a projection based on similar syntheses and should be optimized for safety and efficiency in a laboratory setting.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-morpholinoisatoic anhydride (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
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Reagent Addition: To the stirred solution, add a solution of ammonia in the chosen solvent (e.g., a 2M solution of ammonia in dioxane, 2.0-3.0 eq).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-Amino-5-morpholinobenzamide.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for 2-Amino-5-morpholinobenzamide is not currently published. However, based on its chemical structure, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predictions are invaluable for the structural confirmation of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the amine/amide protons.
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Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the amide group will be the most downfield.
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Morpholine Protons (δ 3.0-4.0 ppm): Two triplets corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring. The protons adjacent to the oxygen will likely be further downfield.
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Amine and Amide Protons (δ 5.0-8.0 ppm): Broad singlets for the -NH₂ protons of the primary amine and the primary amide. The chemical shift of these protons can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons (δ 110-150 ppm): Six signals for the carbons of the benzene ring. The carbon bearing the amino group will be significantly upfield, while the carbon attached to the morpholine nitrogen will be downfield.
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Morpholine Carbons (δ 45-70 ppm): Two signals for the carbons of the morpholine ring.
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Carbonyl Carbon (δ ~170 ppm): A characteristic signal for the amide carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretching (3200-3500 cm⁻¹): Two or more sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine and amide N-H bonds.
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C=O Stretching (1640-1680 cm⁻¹): A strong absorption band for the amide carbonyl group.
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C-N Stretching (1250-1350 cm⁻¹): A band corresponding to the aryl-N bond of the morpholine.
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C-O Stretching (1050-1150 cm⁻¹): A strong band for the C-O-C ether linkage in the morpholine ring.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of 221.26. High-resolution mass spectrometry should provide a mass consistent with the molecular formula C₁₁H₁₅N₃O₂.
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Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the amide group, the morpholine ring, or parts thereof.
Potential Applications in Drug Discovery and Development
The 2-aminobenzamide scaffold is a cornerstone in the development of kinase inhibitors. The primary amino group and the adjacent amide often form key hydrogen bond interactions within the ATP-binding pocket of kinases. The morpholine moiety can confer favorable physicochemical properties and can also engage in specific interactions with the target protein.
Caption: Potential therapeutic applications of 2-Amino-5-morpholinobenzamide.
Kinase Inhibition
Numerous kinase inhibitors are based on the 2-aminobenzamide framework. For instance, derivatives of this class have shown activity against PI3K/Akt/mTOR pathway kinases, which are often dysregulated in cancer.[2][3] The morpholine group is a common feature in several approved PI3K inhibitors. Therefore, 2-Amino-5-morpholinobenzamide is a prime candidate for screening against a panel of kinases, particularly those involved in cell signaling and proliferation.[4]
Histone Deacetylase (HDAC) Inhibition
The benzamide group can act as a zinc-binding group, a key feature of many HDAC inhibitors. While other functionalities are often required for potent HDAC inhibition, the 2-aminobenzamide scaffold provides a valid starting point for the design of novel HDAC inhibitors with potential applications in oncology and neurodegenerative diseases.[5]
Other Potential Applications
The 2-aminobenzamide scaffold has also been explored for the development of antimicrobial agents and compounds active in the central nervous system (CNS). The morpholine moiety can improve brain penetration, making this compound a potential starting point for the development of novel CNS-targeted therapeutics.
Conclusion and Future Directions
2-Amino-5-morpholinobenzamide is a chemical entity with significant, yet largely unexplored, potential in medicinal chemistry and drug development. This guide has provided its fundamental properties and a predictive framework for its synthesis and characterization. The structural similarities to known kinase and HDAC inhibitors strongly suggest that this compound could serve as a valuable building block or a lead compound in these therapeutic areas.
Future research should focus on the definitive synthesis and comprehensive spectroscopic characterization of 2-Amino-5-morpholinobenzamide to validate the predictions made in this guide. Subsequently, screening against a broad range of biological targets, particularly protein kinases and HDACs, is warranted to uncover its pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications at the amine and amide positions, could further optimize its potency and selectivity, paving the way for the development of novel therapeutic agents.
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